N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine family, characterized by a bicyclic heteroaromatic core with substitutions at the N⁴ and N⁶ positions. The N⁴-(3-methylphenyl) and N⁶-(2-phenylethyl) groups impart distinct steric and electronic properties, influencing its binding affinity and pharmacokinetic profile.
Properties
IUPAC Name |
4-N-(3-methylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6/c1-19-9-8-12-21(17-19)29-24-23-18-28-32(22-13-6-3-7-14-22)25(23)31-26(30-24)27-16-15-20-10-4-2-5-11-20/h2-14,17-18H,15-16H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSALCSEJOOEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and phenylethyl groups at the N4 and N6 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent-free methods and green chemistry principles are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 328.4 g/mol. The structural characteristics contribute to its biological activities, making it a subject of interest for drug development.
Anticancer Properties
Recent studies have indicated that compounds similar to N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer properties. For instance, research has shown that pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activities. Pyrazolo[3,4-d]pyrimidines are known to possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi . This makes them potential candidates for developing new antibiotics or antifungal agents.
Antiparasitic Activity
In addition to anticancer and antimicrobial properties, there is emerging evidence that pyrazolo[3,4-d]pyrimidines can exhibit antiparasitic activities. These compounds have been tested against parasites such as Trypanosoma brucei, showing promising results in inhibiting their growth .
Case Study: Synthesis and Activity Evaluation
A notable study synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. The synthesized compounds were tested against different cancer cell lines and exhibited varying degrees of cytotoxicity depending on their structural modifications .
Mechanism of Action
The mechanism of action of N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
Key Structural Insights
N⁴ Substitutions :
- Halogenated aryl groups (e.g., 4-chlorophenyl in G932-0370) enhance binding through hydrophobic and halogen-bonding interactions .
- Methyl groups (e.g., 3-methylphenyl in the target compound) likely improve steric fit in hydrophobic pockets without introducing polarity .
Polar groups (e.g., 2-(dimethylamino)ethyl in PR5-LL-CM01) balance lipophilicity and solubility, critical for bioavailability .
Core Modifications :
Pharmacological and Physicochemical Properties
- Solubility : Analogs with polar N⁶ substituents (e.g., PR5-LL-CM01) exhibit better aqueous solubility than purely hydrophobic derivatives (e.g., target compound) .
- Potency: Halogenated derivatives (e.g., 7_3d3, IC₅₀ = 0.4 µM) outperform non-halogenated ones, emphasizing the role of halogen bonding in target affinity .
- Toxicity : Substitutions like phenyl (7_2d11) may introduce toxicity, whereas methyl or methoxy groups (e.g., 3-methoxypropyl) are generally better tolerated .
Biological Activity
N4-(3-methylphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 398.50 g/mol. The structural components include a pyrazolo ring fused with a pyrimidine moiety, which is significant for its interaction with biological targets.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Recent studies have highlighted the role of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of EGFR, a critical target in cancer therapy. The compound has been shown to exhibit potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, derivatives similar to this compound demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant, indicating strong inhibitory potential .
Induction of Apoptosis:
The compound's ability to induce apoptosis has been substantiated through flow cytometric analyses. It was observed that treatment with certain derivatives resulted in an increased BAX/Bcl-2 ratio, promoting apoptotic pathways and cell cycle arrest at the S and G2/M phases . This suggests that the compound may effectively trigger programmed cell death in cancer cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | A549 | 8.21 | EGFR inhibition |
| Anti-proliferative | HCT-116 | 19.56 | EGFR inhibition |
| EGFR WT Inhibition | - | 0.016 | Direct kinase inhibition |
| EGFR T790M Inhibition | - | 0.236 | Direct kinase inhibition |
| Apoptosis Induction | - | - | Increased BAX/Bcl-2 ratio |
Case Studies
-
Case Study on Anticancer Activity:
A study focused on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives reported significant anticancer activity against A549 and HCT-116 cells. Compound 12b was identified as a leading candidate due to its low IC50 values and strong apoptotic induction capabilities . -
Molecular Docking Studies:
Molecular docking analyses have been performed to elucidate the binding interactions between the compound and EGFR. These studies indicated that the pyrazolo framework closely resembles ATP, allowing for competitive inhibition at the kinase domain . Such insights are critical for understanding how modifications to the structure can enhance efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
